molecular formula C14H15N7OS B6533836 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine CAS No. 1058497-20-3

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B6533836
CAS No.: 1058497-20-3
M. Wt: 329.38 g/mol
InChI Key: MTRGMJQTPROTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine (hereafter referred to as the target compound) is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a thiophene-2-carbonyl group. Its molecular formula is C15H16N7OS (molecular weight: 343.40 g/mol) .

Properties

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c1-19-12-11(17-18-19)13(16-9-15-12)20-4-6-21(7-5-20)14(22)10-3-2-8-23-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRGMJQTPROTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Thiophene moiety : Often incorporated for enhancing pharmacological properties.
  • Piperazine ring : Commonly used in drug design for its ability to modulate receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the triazole and pyrimidine rings.
  • Coupling with the thiophene carbonyl group.
  • Finalization through piperazine modification.

Anticancer Activity

Several studies have demonstrated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibitory Effects : Compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanisms : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines possess antimicrobial properties:

  • Broad Spectrum : Activity against both Gram-positive and Gram-negative bacteria has been reported, making these compounds potential candidates for treating infections caused by resistant strains .
  • Specific Inhibition : Certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting their utility in antibiotic development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting thymidylate synthase disrupt nucleotide synthesis, leading to cell cycle arrest.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in cell proliferation and survival.

Case Studies

Study ReferenceBiological ActivityIC50 ValuesCell Lines Tested
Anticancer1.95 - 4.24 µMMCF-7, HCT-116
AntimicrobialNot specifiedE. coli, S. aureus
Antitumor27.3 µMT47D

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives, including this compound, exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

2. Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. Compounds derived from triazolo-pyrimidines have demonstrated antibacterial and antifungal activities. The unique structure allows for interactions with microbial enzymes or receptors, disrupting their function and leading to cell death .

3. Neurological Disorders
There is emerging evidence suggesting that triazolo-pyrimidine derivatives may have neuroprotective effects. They are being investigated for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer’s disease or other neurodegenerative disorders .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and tested against various cancer cell lines. The compound similar to 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research published in European Journal of Medicinal Chemistry evaluated the antimicrobial properties of triazolo-pyrimidine derivatives. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Activity Inhibits CDK activity; potential for treating various cancers
Antimicrobial Properties Effective against bacteria and fungi; disrupts microbial functions
Neurological Disorders Potential neuroprotective effects; modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Triazolopyrimidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Applications / Targets
Target Compound Triazolo[4,5-d]pyrimidine R1: 3-Methyl; R2: Thiophene-2-carbonyl-piperazine 343.40 Not explicitly stated
1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine (CAS 1058205-08-5) Triazolo[4,5-d]pyrimidine R1: 3-Ethyl; R2: Thiophene-2-carbonyl-piperazine 343.41 Structural analog; likely similar properties
RG7774 (CAS 1433361-02-4) Triazolo[4,5-d]pyrimidine R1: 5-tert-Butyl, 3-[(1-methyl-1H-tetrazol-5-yl)methyl]; R2: (S)-pyrrolidin-3-ol 429.52 CB2R agonist; retinal disease therapy
VAS2870 Triazolo[4,5-d]pyrimidine R1: 3-Benzyl; R2: 1,3-Benzoxazol-2-yl sulfide 434.52 NADPH oxidase inhibitor
Compound 11 () Triazolo[4,5-d]pyrimidine R1: 3-Benzyl; R2: N1-Methylethane-1,2-diamine + propylthio 397.21 Not specified; likely kinase or receptor targeting
A. Triazole Ring Substituents (R1):
  • 3-Methyl (target compound) : Enhances metabolic stability compared to larger alkyl groups (e.g., ethyl or tert-butyl) while maintaining moderate lipophilicity.
  • 3-Benzyl (VAS2870) : Introduces aromatic bulk, likely improving affinity for NADPH oxidase but reducing solubility .
  • 5-tert-Butyl (RG7774) : Enhances hydrophobic interactions with CB2R, critical for agonist activity .
B. Side Chain Variations (R2):
  • Pyrrolidin-3-ol (RG7774) : Introduces a chiral center and hydrogen-bonding capability, crucial for CB2R selectivity over CB1R .
  • Benzoxazol-2-yl sulfide (VAS2870) : A sulfur-containing group that enhances NADPH oxidase inhibition via redox modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.